molecular formula C12H12N2O3 B14164504 n-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide CAS No. 30820-34-9

n-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide

Cat. No.: B14164504
CAS No.: 30820-34-9
M. Wt: 232.23 g/mol
InChI Key: OEQBZSMSNWQXHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide typically involves the reaction of phenylacetic acid with succinic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrrolidinone ring. The final step involves the acylation of the pyrrolidinone with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated or halogenated products .

Scientific Research Applications

N-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)acetamide is unique due to its specific combination of a pyrrolidinone ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

30820-34-9

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C12H12N2O3/c1-8(15)13-10-7-11(16)14(12(10)17)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,15)

InChI Key

OEQBZSMSNWQXHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(=O)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

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